7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound is a cephalosporin-derived β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core, a hallmark of cephalosporin architecture. Key structural features include:
- 7-Methoxy group: Enhances β-lactamase stability by sterically shielding the β-lactam ring from enzymatic hydrolysis .
- Tetrazolylsulfanyl methyl group: The [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl substituent at C-3 is common in third-generation cephalosporins, contributing to resistance against bacterial efflux pumps and enzymatic degradation .
Synthetic routes for analogous cephalosporins typically involve acylation of 7-amino-7-methoxycephems under neutral conditions, preserving stereochemistry . Characterization employs LCMS, NMR, and X-ray crystallography, with software like SHELXL refining structural models .
Properties
IUPAC Name |
7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860903 | |
| Record name | 7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cefotetan is synthesized through a series of chemical reactions involving the incorporation of a methoxy group at the 7-alpha position of the cephamycin nucleus. The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups . Industrial production methods involve large-scale fermentation processes followed by chemical modification to produce the final active compound .
Chemical Reactions Analysis
Cefotetan undergoes several types of chemical reactions, including:
Oxidation: Cefotetan can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the cephamycin nucleus.
Substitution: Substitution reactions can occur at the methoxy group or other functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include modified cephamycin derivatives with altered antibacterial activity .
Scientific Research Applications
Cefotetan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of cephamycins.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antibiotics and in the study of beta-lactamase resistance.
Mechanism of Action
Cefotetan exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to and inhibits the bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or biological targets with the subject molecule:
Key Comparisons:
C-7 Side Chain: The target compound’s 1,3-dithietane side chain is structurally distinct from SQ 14,359’s thienylureidoacetyl group and ’s methoxyimino-thiazolyl group . The dithietane’s sulfur-rich structure may enhance lipophilicity, improving tissue penetration. ’s hydroxyphenyl-thiazolyl side chain confers moderate activity but lacks the stability of methoxy or dithietane groups .
C-3 Substituent :
- Tetrazolylsulfanyl methyl groups (target compound, SQ 14,359) outperform methyl () or triazinylsulfanyl () in evading bacterial resistance mechanisms .
β-Lactamase Resistance: SQ 14,359 and ’s compound show superior β-lactamase resistance due to steric hindrance from methoxy/methoxyimino groups . The target compound’s 7-methoxy and dithietane groups likely confer similar protection.
Synthetic Complexity: The target compound’s synthesis requires specialized intermediates (e.g., 1,3-dithietane derivatives), whereas SQ 14,359 uses commercially available 2-aminooxazolone .
Research Findings and Implications
- Structural Uniqueness : The 1,3-dithietane moiety is unprecedented in cephalosporins, warranting further pharmacokinetic studies to assess absorption and toxicity .
- Activity Prediction : Molecular similarity analysis (e.g., Tanimoto coefficients) suggests the tetrazolylsulfanyl group aligns the target compound with third-generation cephalosporins like ceftazidime .
- Crystallographic Data : ORTEP-3 and WinGX models predict a puckered bicyclic core, with ring puckering coordinates critical for β-lactamase binding .
Biological Activity
The compound 7-{[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to by its IUPAC name, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure:
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 520.47 g/mol.
Key Functional Groups:
- Amino acids : Contributes to interactions with biological receptors.
- Dithietane ring : May enhance stability and bioactivity.
- Tetrazole moiety : Known for various biological activities including antimicrobial properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the carboxylic acid and amine groups allows for potential interactions with enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis through interaction with penicillin-binding proteins (PBPs) .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against a range of pathogens, including:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 1 µg/mL |
| Gram-negative | 4 µg/mL |
| Fungal species | 8 µg/mL |
These results indicate a broad spectrum of activity, making it a candidate for further development as an antibiotic agent.
Anticancer Studies
In cellular assays, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 10 |
| MCF7 (breast) | 15 |
| A549 (lung) | 20 |
These findings suggest that the compound may have potential as an anticancer therapeutic agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that it not only inhibited bacterial growth but also reduced biofilm formation by 50% at sub-MIC concentrations. This suggests potential utility in treating biofilm-associated infections.
Case Study 2: Cancer Cell Apoptosis
Research involving the treatment of HeLa cells with varying concentrations of the compound indicated that it induced apoptosis through the activation of caspase pathways, with significant morphological changes observed under microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
